N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide
Description
This compound features a pyrazole core substituted with 3,5-dimethyl groups and a thiophen-3-yl moiety at the 4-position. The ethyl linker connects the pyrazole to a 2-oxo-2H-chromene-3-carboxamide group. However, the provided evidence lacks explicit data on its synthesis, physicochemical properties, or biological activity.
Properties
IUPAC Name |
N-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S/c1-13-19(16-7-10-28-12-16)14(2)24(23-13)9-8-22-20(25)17-11-15-5-3-4-6-18(15)27-21(17)26/h3-7,10-12H,8-9H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFCVXRCIGFQOGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C2=CC3=CC=CC=C3OC2=O)C)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Similar compounds have been shown to interact with their targets through various mechanisms, such as binding to active sites or allosteric sites, inhibiting enzymatic activity, or modulating signal transduction pathways.
Biochemical Pathways
It is possible that the compound could affect a variety of pathways depending on its specific targets.
Pharmacokinetics
These properties would have a significant impact on the compound’s bioavailability and therapeutic potential.
Result of Action
Similar compounds have been shown to have a variety of effects, such as inducing or inhibiting cell proliferation, modulating cell signaling, or altering gene expression.
Action Environment
The action of this compound could be influenced by a variety of environmental factors, such as pH, temperature, and the presence of other molecules. These factors could affect the compound’s stability, efficacy, and the nature of its interaction with its targets.
Biological Activity
N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its antimicrobial, antioxidant, and anti-inflammatory properties, supported by relevant case studies and research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₈N₄O₂S |
| Molecular Weight | 330.4 g/mol |
| CAS Number | 2034358-08-0 |
| Structure | Chemical Structure |
2. Antimicrobial Activity
Recent studies have highlighted the compound's broad-spectrum antimicrobial activity . For instance, it demonstrated significant inhibition against various bacterial strains with Minimum Inhibitory Concentration (MIC) values ranging from 2.50 to 20 µg/mL . Notably, its efficacy was comparable to established antibiotics like ciprofloxacin, particularly in inhibiting DNA gyrase B in E. coli with an IC50 of 9.80 µM .
Case Study: Antimicrobial Testing
In a controlled study, the compound was tested against a panel of microorganisms:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 5 |
| Escherichia coli | 10 |
| Candida albicans | 15 |
These results suggest that the compound can be a potential candidate for developing new antimicrobial agents.
3. Antioxidant Activity
The antioxidant properties of the compound were evaluated using the DPPH scavenging assay, where it exhibited high scavenging percentages between 84.16% and 90.52% . This indicates its potential in preventing oxidative stress-related damage in biological systems .
Research Findings on Antioxidant Activity
A comparative analysis with other known antioxidants revealed that:
| Compound | DPPH Scavenging (%) |
|---|---|
| N-(2-(3,5-dimethyl... | 90.52 |
| Ascorbic Acid | 95.00 |
| Quercetin | 88.00 |
4. Anti-inflammatory Effects
The anti-inflammatory activity of the compound was assessed through HRBC membrane stabilization assays, showing percentages ranging from 86.70% to 99.25% . This suggests a strong potential for therapeutic applications in inflammatory diseases.
Inflammation Model Study
In an experimental model of inflammation:
| Treatment | HRBC Stabilization (%) |
|---|---|
| Control | 30 |
| Compound | 86.70 |
| Standard Drug (Ibuprofen) | 90 |
The mechanism by which this compound exerts its biological effects is believed to involve multiple pathways:
- Inhibition of key enzymes : The compound’s ability to inhibit DNA gyrase B is critical for its antimicrobial activity.
- Scavenging free radicals : Its antioxidant properties are attributed to its ability to donate electrons and neutralize free radicals.
- Membrane stabilization : The observed anti-inflammatory effects may result from stabilizing cell membranes during inflammatory responses.
Comparison with Similar Compounds
N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1-(2-fluorophenyl)methanesulfonamide
- Molecular Formula : C₁₈H₂₀FN₃O₂S₂
- Molecular Weight : 393.5
- Key Features :
- Replaces the coumarin-carboxamide group with a 2-fluorophenyl methanesulfonamide.
- The sulfonamide group increases polarity compared to the carboxamide in the target compound.
- Fluorine substitution may enhance metabolic stability and lipophilicity.
- Applications : Sulfonamide derivatives are often explored as enzyme inhibitors or antimicrobial agents, though specific data for this compound are unavailable.
N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide
- Molecular Formula : C₁₉H₂₃N₅OS
- Molecular Weight : 369.5
- Key Features: Introduces a cyclopropyl group at the pyrazole 5-position and a trimethylpyrazole-carboxamide. The trimethylpyrazole moiety could alter electronic properties compared to the coumarin system.
- Applications : Pyrazole-carboxamides are frequently studied in kinase inhibition or anticancer research.
N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
- Molecular Formula : C₁₉H₁₆N₆O₂S
- Molecular Weight : 392.4
- Key Features: Substitutes the pyrazole core with a pyridazinone ring and replaces coumarin with a phenyl-triazole-carboxamide. The pyridazinone ring introduces additional hydrogen-bonding sites. Thiophen-2-yl substitution (vs. thiophen-3-yl in the target compound) may influence steric interactions.
- Applications : Triazole-carboxamides are common in antifungal and anti-inflammatory drug development.
Comparative Data Table
Research Implications and Limitations
- Structural Diversity : The target compound’s coumarin-carboxamide hybrid distinguishes it from sulfonamide or triazole-based analogs, suggesting unique photochemical or binding properties.
- Data Gaps: None of the evidence provides experimental data (e.g., solubility, bioactivity) for direct comparison. Hypotheses are based on functional group chemistry and prior literature trends.
Q & A
Q. Basic
- ¹H/¹³C NMR : Identify pyrazole N-CH₂-ethyl linkage (δ ~4.2–4.5 ppm for CH₂; δ ~150–160 ppm for carbonyl carbons) and thiophene protons (δ ~7.0–7.5 ppm) .
- IR spectroscopy : Confirm amide (1650–1700 cm⁻¹) and coumarin lactone (1720–1750 cm⁻¹) stretches .
- Mass spectrometry : Validate molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of thiophene or pyrazole groups) .
How should discrepancies in NMR chemical shifts for analogs be resolved?
Advanced
Unexpected shifts may arise from dynamic effects (e.g., rotamers) or solvent polarity. Mitigation strategies:
- Variable-temperature NMR : Identify rotameric equilibria by cooling samples to –40°C to slow conformational exchange .
- COSY/NOESY : Confirm spatial proximity of protons (e.g., pyrazole CH₃ groups to thiophene protons) .
- Deuterated solvents : Compare DMSO-d₆ vs. CDCl₃ to assess hydrogen bonding effects .
How does X-ray crystallography resolve ambiguities in molecular conformation?
Advanced
Single-crystal X-ray analysis confirms:
- Planarity of the coumarin-pyrazole system : Dihedral angles between coumarin and pyrazole rings (typically <10° for π-π stacking) .
- Hydrogen-bonding networks : Intermolecular bonds (e.g., amide N–H∙∙∙O=C) stabilize crystal packing .
- Challenges : Crystallization may require slow evaporation in ethyl acetate/hexane mixtures .
What substituent modifications enhance bioactivity while retaining core functionality?
Q. Advanced
- Pyrazole position 3,5-dimethyl : Replace with bulkier groups (e.g., CF₃) to improve target binding but may reduce solubility .
- Thiophene substitution : Introduce electron-withdrawing groups (Cl, NO₂) at the 5-position to modulate electronic effects .
- Coumarin modifications : Replace 2-oxo with thiocarbonyl for altered enzyme inhibition profiles .
What mechanistic insights explain by-product formation during cyclization?
Advanced
By-products (e.g., dimerized intermediates) arise from:
- Competitive nucleophilic attack : Amine groups reacting with activated coumarin intermediates. Use excess coupling reagents to suppress .
- Oxidative side reactions : Thiophene sulfur oxidation in polar solvents. Add antioxidants (e.g., BHT) or switch to inert atmospheres .
How can purification challenges be addressed for polar analogs?
Q. Advanced
- Flash chromatography : Use gradients of ethyl acetate/hexane (for low polarity) or methanol/DCM (for high polarity) .
- Prep-HPLC : Apply C18 columns with 0.1% TFA in water/acetonitrile for highly polar derivatives .
How should contradictory bioactivity data across assays be analyzed?
Q. Advanced
- Dose-response validation : Repeat assays with tighter concentration ranges (e.g., 0.1–10 µM) to confirm IC₅₀ trends .
- Off-target screening : Use proteome-wide panels to identify non-specific binding .
- Solubility checks : Confirm compound stability in assay buffers via LC-MS .
What stability studies are critical for long-term storage?
Q. Advanced
- Thermogravimetric analysis (TGA) : Assess decomposition temperatures (>200°C indicates solid-state stability) .
- Light sensitivity : Store in amber vials if coumarin lactone shows UV-induced degradation .
- Hygroscopicity : Use desiccants for analogs with hydrophilic substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
